molecular formula C12H14BNOS B14612641 2-Aminoethyl phenyl(thiophen-3-yl)borinate CAS No. 60288-68-8

2-Aminoethyl phenyl(thiophen-3-yl)borinate

Cat. No.: B14612641
CAS No.: 60288-68-8
M. Wt: 231.13 g/mol
InChI Key: AZUPYQVNQFCXPX-UHFFFAOYSA-N
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Description

2-Aminoethyl phenyl(thiophen-3-yl)borinate is an organoboron compound that features a boron atom bonded to a phenyl group, a thiophen-3-yl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl phenyl(thiophen-3-yl)borinate typically involves the reaction of phenylboronic acid with thiophene-3-boronic acid under conditions that promote the formation of the borinate ester. This can be achieved through a condensation reaction in the presence of a suitable catalyst and solvent. The aminoethyl group can be introduced through a subsequent reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl phenyl(thiophen-3-yl)borinate can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl or thiophen-3-yl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Various substituted phenyl or thiophen-3-yl derivatives.

Scientific Research Applications

2-Aminoethyl phenyl(thiophen-3-yl)borinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Aminoethyl phenyl(thiophen-3-yl)borinate in chemical reactions typically involves the formation of a boron-carbon bond through a transition metal-catalyzed process. In the Suzuki-Miyaura coupling, for example, the boron atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    Thiophene-3-boronic acid: A boronic acid with a thiophen-3-yl group.

    Aminoethylboronic acid: A boronic acid with an aminoethyl group.

Uniqueness

2-Aminoethyl phenyl(thiophen-3-yl)borinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both phenyl and thiophen-3-yl groups allows for diverse reactivity, while the aminoethyl group can enhance solubility and facilitate further functionalization.

Properties

CAS No.

60288-68-8

Molecular Formula

C12H14BNOS

Molecular Weight

231.13 g/mol

IUPAC Name

2-[phenyl(thiophen-3-yl)boranyl]oxyethanamine

InChI

InChI=1S/C12H14BNOS/c14-7-8-15-13(12-6-9-16-10-12)11-4-2-1-3-5-11/h1-6,9-10H,7-8,14H2

InChI Key

AZUPYQVNQFCXPX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CSC=C2)OCCN

Origin of Product

United States

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